molecular formula C12H13N3OS B2395075 3-METHYL-N-(2-PHENYLETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1448124-59-1

3-METHYL-N-(2-PHENYLETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2395075
CAS No.: 1448124-59-1
M. Wt: 247.32
InChI Key: YJDQGJOTAYQFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-N-(2-PHENYLETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the thiadiazole family Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(2-PHENYLETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control the temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(2-PHENYLETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

3-METHYL-N-(2-PHENYLETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-N-(2-PHENYLETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: Known for their antimicrobial and antifungal properties.

    1,2,3-thiadiazole: Another isomer with similar biological activities.

    1,2,5-thiadiazole: Less commonly studied but still of interest in medicinal chemistry.

Uniqueness

3-METHYL-N-(2-PHENYLETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole isomers .

Properties

IUPAC Name

3-methyl-N-(2-phenylethyl)-1,2,4-thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-9-14-12(17-15-9)11(16)13-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDQGJOTAYQFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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